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3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H10ClNO2 It is a benzaldehyde derivative that features a chloro substituent at the 3-position and a hydroxyazetidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 3-hydroxyazetidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chlorobenzaldehyde is reacted with 3-hydroxyazetidine in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in various interactions, including halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzaldehyde: Lacks the hydroxyazetidinyl group, making it less versatile in terms of reactivity and applications.
2-(3-Hydroxyazetidin-1-yl)benzaldehyde: Lacks the chloro substituent, which can affect its chemical properties and reactivity.
Uniqueness
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxyazetidinyl groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, highlighting its antiproliferative effects and interactions with cellular processes.
Synthesis and Structural Properties
The synthesis of this compound typically involves multicomponent reactions, which yield high purity and yield of the desired product. The structural integrity of the compound is crucial for its biological activity, particularly the presence of the azetidine ring and the chloro substituent, which influence its interaction with biological targets.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been evaluated for its effects on breast cancer cells (MCF-7), where it demonstrated potent activity comparable to established chemotherapeutic agents.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 17 | Inhibition of tubulin polymerization |
HEK-293T | >50 | Minimal cytotoxicity |
The compound's mechanism involves targeting tubulin polymerization, which is critical for mitotic spindle formation during cell division. The presence of the azetidine ring allows it to bind effectively to the colchicine site on β-tubulin, disrupting normal microtubule dynamics. This leads to G2/M phase arrest in the cell cycle and subsequent apoptosis.
Figure 1: Proposed Mechanism of Action
Proposed Mechanism (Illustration of tubulin binding and inhibition)
Case Studies
Several studies have reported on the efficacy of similar compounds in preclinical models. For instance, a study demonstrated that derivatives of azetidinones exhibited promising antitumor activity by inducing apoptosis through modulation of BAX and Bcl-2 protein expressions . Another investigation highlighted that compounds with structural similarities to this compound showed effective inhibition of cell proliferation in various cancer models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the azetidine ring can enhance biological activity. The introduction of electron-withdrawing groups such as chlorine at the C-3 position significantly increases potency against cancer cells.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
C-3 Chlorine | Increased potency |
Hydroxyl Group | Enhanced solubility |
Aromatic Substituents | Improved binding |
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10ClNO2/c11-9-3-1-2-7(6-13)10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
InChI Key |
QFKSQYOMYADPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=C2Cl)C=O)O |
Origin of Product |
United States |
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